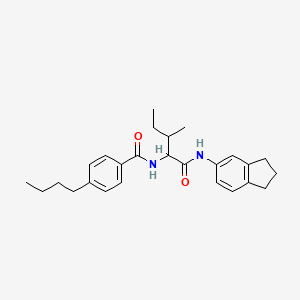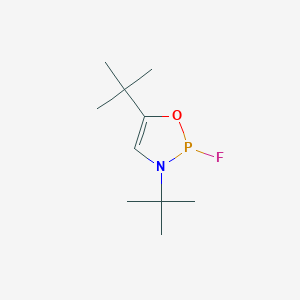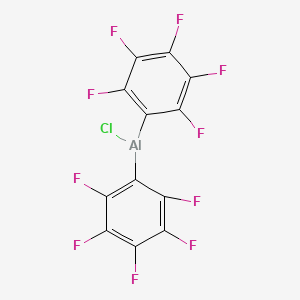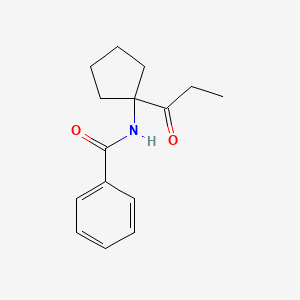
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a benzhydryl group, a hex-1-ynyl chain, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.
Attachment of the Hex-1-ynyl Chain: The hex-1-ynyl chain can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace the benzhydryl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Benzhydryl chloride, suitable bases, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The benzhydryl group and the oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The hex-1-ynyl chain can also play a role in binding to hydrophobic pockets within the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.
Benzhydryl derivatives: Compounds containing the benzhydryl group, such as benzhydryl sulfoxide, which have applications in organic synthesis and medicinal chemistry.
Alkyne-containing compounds: Compounds with alkyne groups, such as phenylacetylene, which are used in various chemical reactions and as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which provide a versatile platform for chemical modifications and applications. Its chiral nature, along with the presence of the benzhydryl group and the hex-1-ynyl chain, makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
425605-06-7 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-11-16-23-20(17-25-22(23)24)21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20-21H,2-4,17H2,1H3/t20-/m0/s1 |
InChI Key |
DANYOXGSPDZFPY-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCC#CN1[C@@H](COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC#CN1C(COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)


![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)





![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)

